1,1,3,3-四异丙基二硅氧烷

描述

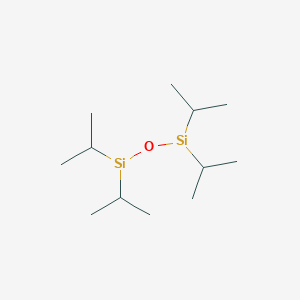

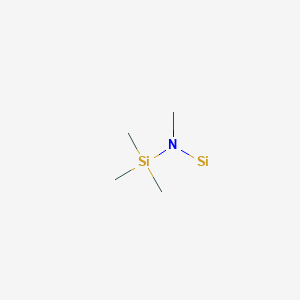

1,1,3,3-Tetraisopropyldisiloxane is a silicon-based compound that has been explored for its potential as a precursor for various siloxane-based materials. The compound has been utilized in the synthesis of ladder and cage silsesquioxanes, demonstrating its versatility in forming complex silicon-containing structures .

Synthesis Analysis

The synthesis of silsesquioxanes from 1,1,3,3-tetraisopropyldisiloxane has been reported, where it reacts with other siloxane precursors to yield cage and ladder structures. For instance, the reaction with 1,2,3,4-tetrahydroxycyclotetrasiloxane in pyridine resulted in the formation of complex siloxane structures with varying yields . Additionally, the synthesis of all four stereoisomers of a related compound, 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, has been achieved, which further underscores the synthetic utility of these types of compounds .

Molecular Structure Analysis

The molecular structures of the synthesized siloxane compounds have been determined using X-ray crystallography. The crystal structures of the resulting compounds from the synthesis using 1,1,3,3-tetraisopropyldisiloxane as a starting material have been reported, revealing the configuration of the silicon atoms and the overall geometry of the molecules . The structures of the stereoisomers of the related cyclotetrasiloxane have also been elucidated, showing unique packing structures due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

1,1,3,3-Tetraisopropyldisiloxane has been used in reactions with ribonucleosides and sugar derivatives, leading to products with silyl-protected hydroxy functions. The acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group has been explored for the simultaneous protection of two secondary alcoholic functions . This demonstrates the compound's reactivity and potential as a protecting group in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 1,1,3,3-tetraisopropyldisiloxane have been investigated. For example, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol synthesized from related compounds have shown solubility in common organic solvents and thermal stability, which could make them suitable as building blocks for ladder oligosilsesquioxanes . The polymerization behavior of a siloxane compound with a similar structure has been studied, revealing insights into the effects of catalyst concentration and steric hindrance on polymer yield and molecular weight .

科学研究应用

化学合成和保护

1,1,3,3-四异丙基二硅氧烷在化学合成中被广泛应用,特别是作为各种有机化合物合成中的保护基。例如,它已被应用于核糖核苷和糖衍生物中羟基的保护,展示了它在同时保护一次和二次羟基(Verdegaal et al., 1980)中的实用性。它还促进了膜物质的合成,如磷脂酰-α-二葡糖基甘油酯,展示了它在糖脂合成中的作用(Van & Boom, 1981)。

材料科学和有机化学

在材料科学中,1,1,3,3-四异丙基二硅氧烷被用于硅氧烷的开发,为硅基材料领域做出贡献。这一应用在梯子状和笼状硅氧烷的合成中得到突出展示,这对于构建复杂的含硅结构(Unno et al., 2000)至关重要。它在对映纯化合物的形成中的作用,如在一锅法形成甲基2,3-环氧-D-木糖酸酯中所见,也突显了它在有机化学中的重要性(Wang et al., 1998)。

超分子化学

该化合物在超分子化学中找到了应用,特别是在分子支架的创建中。它在混合桥环大环化合物的合成中的应用,如2,14-二硫代卡利克斯[4]芳烃,展示了它在创造独特构象和取代模式中的多功能性(Kortus et al., 2021)。

安全和危害

属性

InChI |

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVLVXXJRJNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422616 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetraisopropyldisiloxane | |

CAS RN |

18043-71-5 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)